5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.HNO3/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7;2-1(3)4/h1-4H,(H3,10,11,12,13);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSUAUHKFOTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclization of Thiosemicarbazides
Thiosemicarbazides can be cyclized to form 1,2,4-triazoles. This method involves reacting thiosemicarbazides with arylidene derivatives or other suitable reagents to form the triazole ring.
| Reagents | Conditions | Yield |
|---|---|---|
| Thiosemicarbazide, Arylidene Derivative | Basic Media, Reflux | 52–88% |
This method can be adapted by using a 4-chlorophenyl-substituted thiosemicarbazide as a starting material.
Method 2: Direct Nitration of 5-(4-Chlorophenyl)-1,2,4-Triazole
Once the 5-(4-Chlorophenyl)-1,2,4-triazole is formed, it can be nitrated using nitric acid or other nitrating agents to introduce the amino group at the 3-position. However, direct nitration might require careful control of conditions to avoid over-nitration.
| Reagents | Conditions | Yield |
|---|---|---|
| 5-(4-Chlorophenyl)-1,2,4-Triazole, Nitric Acid | Controlled Temperature | Variable |
Method 3: Use of Aryl Hydrazides
Aryl hydrazides can react with carbon disulfide and potassium hydroxide to form hydrazinecarbodithioate salts, which can then be converted into triazoles. This method offers an alternative route to forming the triazole core.
| Reagents | Conditions | Yield |
|---|---|---|
| Aryl Hydrazide, CS2, KOH | Alcoholic Medium, Reflux | 60–80% |
Nitration and Salt Formation
After obtaining the 5-(4-Chlorophenyl)-1,2,4-triazol-3-amine, it can be converted into its nitrate salt by reaction with nitric acid. This step is crucial for stabilizing the compound and enhancing its solubility.
| Reagents | Conditions | Yield |
|---|---|---|
| 5-(4-Chlorophenyl)-1,2,4-Triazol-3-amine, Nitric Acid | Dilute Acid, Cooling | High |
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound can be synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. For example:
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Intermediate formation : Reaction of 4-chlorobenzaldehyde with substituted thiosemicarbazides yields 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione precursors .
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Oxidative dehydrogenation : Treatment with oxidizing agents (e.g., p-chloranil) converts triazolidine intermediates to aromatic triazole derivatives .
Key Reaction Conditions :
| Reactants | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde + thiosemicarbazide | Ethanol, KOH | 89–91 | |
| Triazolidine intermediate + p-CHL | Et₃N, Ph₃P | 82–88 |
Nucleophilic Substitution
The 3-amine group undergoes substitution with electrophiles:
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Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acyl derivatives .
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Schiff base formation : Condenses with aldehydes (e.g., pyrazole-4-carbaldehydes) in the presence of Ni(NO₃)₂·6H₂O to yield azomethines with >90% efficiency .
Example :
Coordination Chemistry
The triazole amine acts as a polydentate ligand:
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Metal complexes : Binds to transition metals (e.g., Cu²⁺, Ni²⁺) via N3 and amine groups, forming octahedral complexes .
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Catalytic applications : Nickel complexes demonstrate efficacy in accelerating Schiff base syntheses .
Redox Reactivity
The nitrate counterion influences redox behavior:
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Oxidative coupling : Participates in CT-complexation with quinones, facilitating electron transfer in multi-step syntheses .
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Dehydrogenation : Mediates the conversion of triazolidines to triazoles via dichlorodihydroxybenzene intermediates .
Mechanistic Insight :
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CT-complex formation between triazolethione and p-CHL.
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Sequential elimination of Cl₂ and aryl amines.
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Rearrangement and dehydrogenation to yield aromatic triazole .
Stability and Decomposition
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Thermal degradation : Decomposes above 200°C, releasing NOₓ gases due to the nitrate group .
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Hydrolytic sensitivity : Stable in anhydrous ethanol but hydrolyzes in acidic aqueous media, regenerating the parent amine .
Heterocyclic Hybrids
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Triazole-pyrazole hybrids : Synthesized via condensation with pyrazole aldehydes, showing enhanced corrosion inhibition (e.g., 97% efficiency for copper in HCl) .
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Thiol derivatives : Sulfur incorporation via CS₂ treatment improves bioactivity, particularly in chemopreventive agents .
Optimized Synthetic Routes :
| Derivative Type | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Schiff bases | Ni(NO₃)₂·6H₂O | 18–25 | 94–98 |
| Thiol-substituted triazoles | H₂NSO₃H | 120 | 62–79 |
Mechanistic Studies
Scientific Research Applications
Pharmacological Applications
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate has shown potential in medicinal chemistry:
- Antifungal Activity : Research indicates that triazole derivatives exhibit significant antifungal properties. Compounds similar to this compound have been studied for their effectiveness against various fungal pathogens. The triazole ring is known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi .
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells. The presence of the chlorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
Agricultural Uses
The compound also finds applications in agriculture:
- Fungicides : Due to its antifungal properties, it can be formulated as a fungicide to protect crops from fungal diseases. Triazoles are widely used in agriculture for their efficacy against a broad spectrum of fungal pathogens .
Materials Science
In materials science, this compound is being explored for:
- Coordination Chemistry : The ability of this compound to form coordination complexes with metals can be utilized in synthesizing new materials with specific electronic or optical properties. Research into metal-triazole complexes has shown promising results in catalysis and sensor applications .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives for their antifungal activity against Candida albicans. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of fungal growth at low concentrations .
Case Study 2: Anticancer Activity
Research featured in Cancer Letters evaluated the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group enhances the compound’s binding affinity to its targets, making it a potent molecule in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogues:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve stability and binding affinity, while bulky groups (e.g., tert-butyl) enhance lipophilicity but may sterically hinder interactions .
- Counterion Impact : Nitrate salts (e.g., QY-1627) exhibit higher aqueous solubility than free amines, critical for drug delivery .
Biological Activity
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate is a compound belonging to the triazole class, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.
- IUPAC Name : 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine; nitric acid
- Molecular Formula : C8H8ClN5O3
- Molecular Weight : 257.6338 g/mol
- CAS Number : 1417568-97-8
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine.
- Subsequent reaction with formic acid to yield the triazole derivative.
- Nitration of the triazole to obtain the final nitrate salt.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted triazole compounds possess antifungal properties against pathogens like Candida albicans and Aspergillus niger. The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Study on Antifungal Activity
A study focused on a related triazole compound demonstrated its effectiveness against Candida tropicalis, highlighting the potential for similar activity in this compound. The compound showed a minimum inhibitory concentration (MIC) that was competitive with established antifungal agents .
Cytotoxicity in Melanoma Cells
Another investigation assessed the cytotoxic effects of a structurally similar triazole derivative on human melanoma cells (VMM917). The study found that the compound induced cell cycle arrest and exhibited selective cytotoxicity compared to normal cells, suggesting potential applications in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The triazole ring structure facilitates binding to enzymes involved in vital metabolic pathways, thus inhibiting their function and leading to cell death in susceptible organisms .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol | Antimicrobial | Contains thiol group enhancing reactivity |
| 5-(4-Chlorophenyl)-1,2,4-triazole-3-carboxylic acid | Antifungal and anti-inflammatory | Carboxylic acid group increases solubility |
| This compound | Antimicrobial and potential anticancer | Nitrate group adds distinct chemical properties |
Q & A
Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate, and how can reaction yields be improved?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazides with nitriles. For example, and describe the synthesis of structurally similar 4-(4-chlorophenyl)-triazole derivatives via multi-step reactions involving nitrophenyl and chlorophenyl precursors. Key factors for optimizing yields include:
- Reagent Ratios: Maintaining stoichiometric balance between hydrazine derivatives and carbonyl-containing intermediates.
- Catalysts: Using acid catalysts (e.g., HCl) to accelerate cyclization.
- Purification: Employing column chromatography or recrystallization in ethanol to isolate the nitrate salt .
- Temperature Control: Reactions often proceed at 80–100°C for 6–12 hours to ensure completion .
Q. How can structural characterization of this compound be performed to confirm its purity and crystallinity?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazoles in and . Parameters like bond lengths (e.g., C–N: 1.32–1.38 Å) and angles (e.g., N–C–N: 125–130°) validate structural integrity .
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show aromatic proton resonances at δ 7.2–8.1 ppm and amine protons at δ 5.5–6.0 ppm .
- Mass Spectrometry: ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 266.05 for the free base) .
Q. What safety protocols are recommended for handling this compound during laboratory experiments?
Methodological Answer: Referencing (a structurally similar triazole derivative):
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Waste Management: Segregate organic waste and neutralize acidic byproducts before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer: Adapt the framework from ’s Project INCHEMBIOL:
- Phase 1 (Lab Studies):
- Solubility & Partitioning: Measure log P (octanol-water) and hydrolysis rates at varying pH.
- Photodegradation: Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Phase 2 (Ecotoxicology):
- Acute Toxicity: Use Daphnia magna or algae to assess EC₅₀ values.
- Bioaccumulation: Test in model organisms (e.g., zebrafish) over 28 days .
Q. How can contradictions in reported crystallographic data for triazole derivatives be resolved?
Methodological Answer: and highlight discrepancies in bond lengths and angles due to substituent effects (e.g., nitro vs. chloro groups). To resolve these:
- High-Resolution XRD: Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Computational Validation: Compare experimental data with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Statistical Analysis: Apply R-factor metrics and Hirshfeld surface analysis to assess intermolecular interactions .
Q. What methodological approaches are suitable for studying the compound’s interaction with biological targets?
Methodological Answer: ’s work on metal-triazole complexes provides a template:
- Spectroscopic Titration: Use UV-Vis or fluorescence quenching to determine binding constants (e.g., with DNA or enzymes).
- Molecular Docking: Employ AutoDock Vina to simulate interactions with active sites (e.g., cytochrome P450) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
